molecular formula C27H21N3O4S2 B2472386 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 476277-74-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2472386
CAS RN: 476277-74-4
M. Wt: 515.6
InChI Key: VDVQFCHMJVIZBT-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O4S2 and its molecular weight is 515.6. The purity is usually 95%.
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Scientific Research Applications

Overview of Benzothiazole Derivatives in Scientific Research

Benzothiazole Derivatives and Biological Activity

Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. These activities include antimicrobial, antiviral, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The structural variations in benzothiazole derivatives influence their biological activities, demonstrating the versatility of the benzothiazole scaffold in drug development (Bhat & Belagali, 2020).

Synthesis and Applications of Benzothiazole Analogs

The synthesis methods and applications of benzothiazole analogs have been explored for their pharmaceutical and therapeutic potential. Benzothiazole derivatives have been studied for their use as radioprotectors, topoisomerase inhibitors, and as bases for rational drug design due to their ability to interact with DNA and proteins. This emphasizes the importance of benzothiazole derivatives in the development of new therapeutic agents (Issar & Kakkar, 2013).

Pharmacological Significance of Benzothiazole Compounds

The benzothiazole nucleus is central to many biologically active compounds, highlighting its importance in medicinal chemistry. Benzothiazole-based compounds are actively researched for various pharmacological applications, especially in cancer research. The development and patenting of benzothiazole derivatives for therapeutic applications reflect their potential to progress into marketable drugs with high efficacy and selectivity (Law & Yeong, 2022).

Benzothiazoles in Advanced Material Applications

Beyond their biological activities, benzothiazole derivatives have been explored for their applications in materials science, particularly in the creation of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, including benzothiazole derivatives, has shown significant potential for the development of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S2/c1-30(20-7-3-2-4-8-20)36(33,34)21-14-11-18(12-15-21)26(32)28-19-13-16-24(31)22(17-19)27-29-23-9-5-6-10-25(23)35-27/h2-17,31H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQFCHMJVIZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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